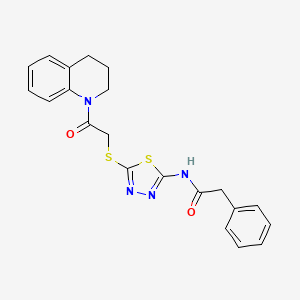
N-(3-Hydrazinylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydrazinylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an acetamide group. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydrazinylphenyl)acetamide hydrochloride typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate. The reaction proceeds through the reduction of the nitro group to an amino group, followed by acetylation to form the acetamide derivative. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydrazinylphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Hydrazinylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Hydrazinylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the modulation of cellular pathways. This interaction can result in the compound’s biological activities, such as antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Hydrazinylphenyl)acetamide hydrochloride
- N-(2-Hydrazinylphenyl)acetamide hydrochloride
- N-(3-Hydrazinylphenyl)propionamide hydrochloride
Uniqueness
N-(3-Hydrazinylphenyl)acetamide hydrochloride is unique due to the specific position of the hydrazine group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(3-hydrazinylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-6(12)10-7-3-2-4-8(5-7)11-9;/h2-5,11H,9H2,1H3,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKRBHUNRRQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)


![2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)
![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
![N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE](/img/structure/B2847299.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide](/img/structure/B2847308.png)
![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)

![N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2847313.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)
